molecular formula C8H18ClNO2 B13976837 Methyl 3-amino-3-ethylpentanoate hydrochloride

Methyl 3-amino-3-ethylpentanoate hydrochloride

Cat. No.: B13976837
M. Wt: 195.69 g/mol
InChI Key: SHVQQJJORRQYAR-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-ethylpentanoate hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is a derivative of amino acids and is often used in various chemical and biological research applications. This compound is known for its unique structure, which includes an amino group, an ester group, and a hydrochloride salt, making it versatile in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-ethylpentanoate hydrochloride can be synthesized through the esterification of the corresponding amino acid. One common method involves the reaction of 3-amino-3-ethylpentanoic acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This reaction yields the methyl ester hydrochloride in good to excellent yields .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. The use of methanol and TMSCl is favored due to the mild reaction conditions and high yields. Additionally, the process is scalable and can be optimized for continuous production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-ethylpentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-3-ethylpentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of amino acid metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-ethylpentanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-methylpentanoate hydrochloride
  • Methyl 2-amino-3-methylpentanoate
  • Ethyl 2-(aminomethyl)-3-ethylpentanoate hydrochloride

Uniqueness

Methyl 3-amino-3-ethylpentanoate hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

methyl 3-amino-3-ethylpentanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-4-8(9,5-2)6-7(10)11-3;/h4-6,9H2,1-3H3;1H

InChI Key

SHVQQJJORRQYAR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC(=O)OC)N.Cl

Origin of Product

United States

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